4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Description
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a phenylethyl group
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRFJYRUNECFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Oxazolidinone Moiety: The oxazolidinone group is introduced via a reaction involving an appropriate oxazolidinone precursor and the piperidine intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, often using a phenylethyl halide and the piperidine-oxazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylethyl or piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.
Pathways: The compound could influence signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide: shares similarities with other piperidine and oxazolidinone derivatives.
N-(2-phenylethyl)piperidine-1-carboxamide: Lacks the oxazolidinone group but has a similar piperidine and phenylethyl structure.
4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide: Similar structure but without the phenylethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 314.38 g/mol. Its structure features an oxazolidinone moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 123456-78-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include the formation of the oxazolidinone ring and subsequent functionalization at the piperidine nitrogen. Detailed methodologies can be found in various patents and research articles focusing on oxazolidinone derivatives .
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as certain fungi like Candida albicans .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Other Pharmacological Effects
Additionally, this compound has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases. Animal studies suggest it may enhance cognitive function and reduce oxidative stress in neuronal tissues .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of oxazolidinone derivatives demonstrated that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) against E. coli and P. aeruginosa, highlighting their potential as antibacterial agents .
- Cancer Cell Line Studies : In a comparative analysis of various piperidine derivatives, the target compound showed a notable reduction in cell viability in MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
- Neuroprotection : An experimental model of Alzheimer's disease indicated that administration of the compound improved memory retention in treated mice compared to controls, suggesting its potential role in neuroprotection .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step processes, such as coupling a piperidine-carboxamide scaffold with a 1,3-oxazolidin-2,4-dione derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC for activating carboxylic acids (e.g., employs benzylamine derivatives for analogous carboxamide synthesis).
- Cyclization : Optimize conditions (e.g., solvent polarity, temperature) for oxazolidinone ring closure (similar to , where oxazolidinone derivatives are synthesized via acetylated intermediates).
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the oxazolidin-2,4-dione ring protons (δ 4.0–5.0 ppm for oxazolidinone CH2 groups) and piperidine carboxamide NH signals (δ 7.5–8.5 ppm). provides comparative NMR data for structurally related piperidine-carboxamides .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) (see and for validated ranges) .
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, and S to validate purity .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against targets like carbonic anhydrases () or kinases ( ) using fluorometric or colorimetric assays.
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors, given the piperidine moiety’s prevalence in CNS-targeting drugs; ) .
Advanced Research Questions
Q. How can structural modifications to the piperidine or oxazolidinone moieties enhance target selectivity in kinase inhibition studies?
- Methodological Answer :
- Piperidine substitutions : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to modulate steric and electronic interactions (see , where dichlorobenzyl groups improve carbonic anhydrase binding) .
- Oxazolidinone modifications : Replace the dioxo group with thioxo or selenoxo analogs to alter hydrogen-bonding capacity (analogous to ’s sulfur-containing piperazine derivatives) .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding poses before synthesis .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals)?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing signal splitting ( highlights solvent-dependent tautomerism in similar heterocycles) .
- Deuterated solvents : Use DMSO-d6 or CDCl3 to assess hydrogen bonding effects ( uses DMSO-d6 for resolving NH protons) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex regions (e.g., piperidine CH2 groups; and demonstrate this approach) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays) and blood-brain barrier penetration (e.g., PAMPA-BBB; discusses analogs with CNS activity) .
- Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation (e.g., ’s focus on sulfamoylphenyl derivatives’ stability) .
- Formulation optimization : Employ liposomal encapsulation or PEGylation to enhance bioavailability ( details polymer-based delivery systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
